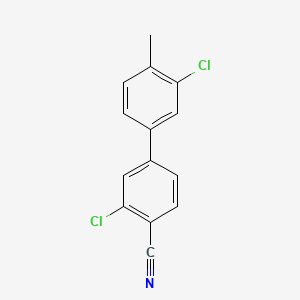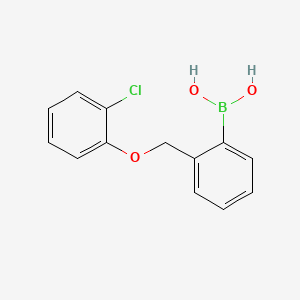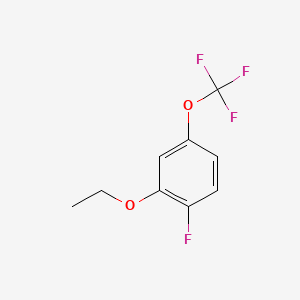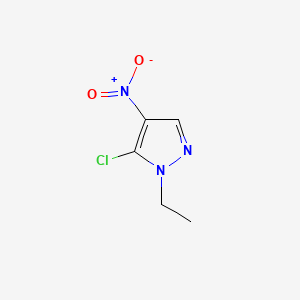
5-Cloro-1-etil-4-nitro-1H-pirazol
Descripción general
Descripción
5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H6ClN3O2 . It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a molecular weight of 175.57 . It is a yellow to brown liquid at room temperature .Aplicaciones Científicas De Investigación
Síntesis orgánica
Los derivados de pirazol, incluido el 5-Cloro-1-etil-4-nitro-1H-pirazol, a menudo sirven como intermediarios clave en la síntesis orgánica. Pueden actuar como grupos directores y transformadores, facilitando la construcción de arquitecturas moleculares complejas .
Química agrícola
En agricultura, compuestos como el this compound pueden explorarse por su potencial como pesticidas o herbicidas debido a la bioactividad asociada con la porción de pirazol .
Investigación farmacéutica
El núcleo de pirazol está presente en muchos productos farmacéuticos. Los derivados de this compound podrían investigarse para diversas actividades terapéuticas, incluidas las propiedades antiinflamatorias, analgésicas y antipiréticas .
Agentes antivirales
La investigación sobre derivados de pirazol ha incluido estudios sobre sus capacidades antivirales. Si bien no se mencionan estudios específicos sobre el this compound, se han investigado sus análogos estructurales para actividades anti-VIH y antivirales de amplio espectro .
Actividad antiviral contra el virus del mosaico del tabaco
Algunos pirazoles se han estudiado por su actividad contra virus vegetales como el virus del mosaico del tabaco (TMV). Es posible que el this compound también se pueda evaluar para tales propiedades antivirales en plantas .
Investigación del cáncer
Los derivados de pirazol se han sintetizado y evaluado por sus posibles propiedades anticancerígenas. Pueden inducir la apoptosis en las células cancerosas y podrían servir como precursores para el desarrollo de nuevos agentes anticancerígenos .
Safety and Hazards
The safety information for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound . Future research should consider these factors to provide a more comprehensive understanding of this compound’s action in different environments.
Propiedades
IUPAC Name |
5-chloro-1-ethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWUMLSWBDBGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729300 | |
| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338718-34-5 | |
| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
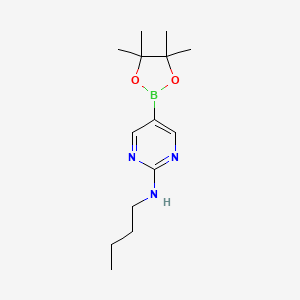
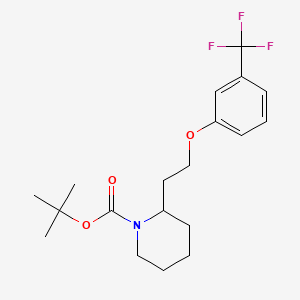
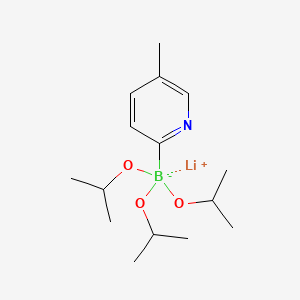
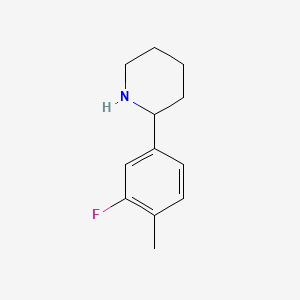
![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
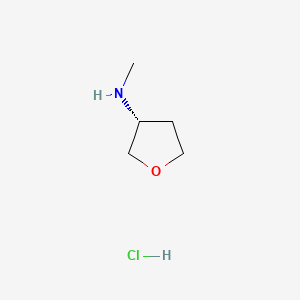
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)
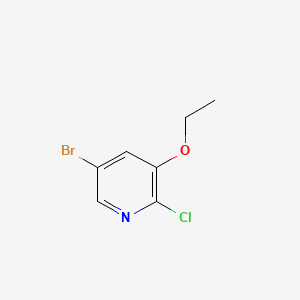
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)
